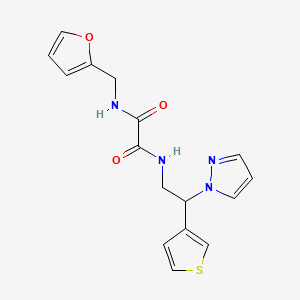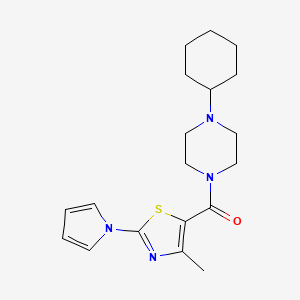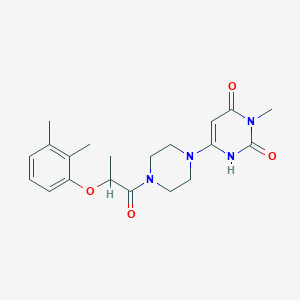
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study on the synthesis and characterization of novel chitosan Schiff bases, incorporating heterocyclic moieties similar to the chemical structure , revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Hamed et al., 2020).
Anticancer Potential
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anticancer activities against hepatocellular carcinoma cell lines. This indicates the potential use of structurally similar compounds in cancer treatment research (Gomha et al., 2016).
Fluorescent Chemosensors
Compounds with thiophene and furan appended pyrazoline structures have been designed for the selective detection of Al3+ ions, displaying excellent sensitivity and selectivity. Such research points to the application of related compounds in developing new fluorescent chemosensors for metal ions (Rangasamy & Vandana, 2019).
Host Behavior Studies
Investigations into the host behavior of certain compounds in the presence of five-membered heterocyclic guests reveal selectivity correlations that could inform the design of new materials for molecular recognition and separation processes (Barton et al., 2019).
Antioxidant Agents
The catalytic synthesis and evaluation of novel chalcone derivatives, incorporating furan and thiophene moieties, have highlighted their potential as potent antioxidant agents. Such studies underscore the importance of these compounds in developing new antioxidants (Prabakaran et al., 2021).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(17-9-13-3-1-7-23-13)16(22)18-10-14(12-4-8-24-11-12)20-6-2-5-19-20/h1-8,11,14H,9-10H2,(H,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJCJLUWRPPDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)
![tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2359662.png)
![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)



![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

